

Troubleshooting inconsistent results in Funobactam MIC assays

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Compound of Interest

Compound Name: *Funobactam*

Cat. No.: *B15363246*

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Funobactam MIC Assays: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Funobactam** Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is **Funobactam** and how does it work?

Funobactam is a novel, investigational diazabicyclooctane (DBO) β -lactamase inhibitor.^[1] It is used in combination with a β -lactam antibiotic, most commonly imipenem. **Funobactam** itself has no intrinsic antibacterial activity.^[2] Its function is to inactivate a broad range of β -lactamase enzymes produced by bacteria, specifically Ambler Class A, C, and D β -lactamases. By inhibiting these enzymes, **Funobactam** restores the activity of the partner β -lactam against otherwise resistant Gram-negative bacteria such as *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and *Enterobacterales*.^{[3][4]}

Q2: What is the standard concentration of **Funobactam** to be used in an MIC assay?

In published studies, a fixed concentration of 8 mg/L of **Funobactam** is most commonly used for broth microdilution MIC testing in combination with varying concentrations of imipenem.^[4]

Q3: Which quality control (QC) strains should I use for imipenem/**Funobactam** MIC assays?

Standard QC strains used in studies for imipenem/**Funobactam** are:

- *Pseudomonas aeruginosa* ATCC 27853
- *Klebsiella pneumoniae* ATCC BAA 1705[4]

Q4: What are the expected MIC ranges for the quality control strains for imipenem/**Funobactam**?

As of late 2025, specific quality control MIC ranges for imipenem/**Funobactam** have not been published by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). **Funobactam** is a new investigational drug, and these standards are typically established as a drug moves through regulatory approval and into wider clinical use.

Recommendation:

- Refer to the manufacturer's package insert or technical data sheet for the most current QC ranges.
- Monitor future publications from CLSI (M100 document) and EUCAST for updates.
- In the interim, laboratories should establish their own internal QC ranges based on repeated testing and monitor for any shifts or deviations.

Troubleshooting Inconsistent MIC Results

Issue 1: MIC values for quality control (QC) strains are consistently out of the expected range (either too high or too low).

This is a primary indicator that a component of the assay is not performing correctly.

Potential Cause	Troubleshooting Steps
Incorrect Inoculum Density	<p>The "inoculum effect" is a known phenomenon where the density of the bacterial inoculum can significantly impact MIC results for β-lactam drugs. A higher than intended inoculum can lead to falsely elevated MICs due to the production of more β-lactamase enzyme than the inhibitor can neutralize. Conversely, a low inoculum may result in falsely low MICs. Action: Verify the inoculum preparation procedure. Ensure the bacterial suspension is standardized to a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. Double-check the dilution steps to achieve the final target inoculum of 5×10^5 CFU/mL in the wells.</p>
Media Preparation Issues	<p>The composition of the Mueller-Hinton Broth (MHB) is critical. Incorrect pH or cation concentrations (Ca^{2+} and Mg^{2+}) can affect the activity of both the β-lactam and the inhibitor. Action: Check the pH of the MHB; it should be between 7.2 and 7.4. If preparing in-house, ensure that the cation concentrations are adjusted as per CLSI guidelines. If using commercial broth, check the lot number for any reported issues and consider trying a different lot.</p>
Reagent Degradation	<p>Imipenem is known to be labile. Improper storage or repeated freeze-thaw cycles of either imipenem or Funobactam stock solutions can lead to degradation and loss of potency, resulting in falsely high MICs. Action: Prepare fresh stock solutions of both imipenem and Funobactam. Aliquot stock solutions for single use to avoid repeated freeze-thaw cycles. Store stock solutions at the recommended</p>

temperature (typically -70°C or lower) in the dark.

Contamination

Contamination of the bacterial culture, media, or reagents will lead to spurious results. Action: Perform a purity check of the inoculum by plating on a non-selective agar plate. Visually inspect media and reagents for any signs of contamination before use.

Issue 2: Inconsistent or unreadable MIC results (e.g., skipped wells, trailing endpoints).

Potential Cause	Troubleshooting Steps
Skipped Wells	Growth in wells with higher antibiotic concentrations but no growth in wells with lower concentrations. This can be due to contamination, improper pipetting, or issues with the automated reader. Action: Review pipetting techniques to ensure accuracy and consistency. Check for and eliminate any potential sources of contamination. If using an automated reader, ensure it is properly calibrated.
Trailing Endpoints	A gradual decrease in turbidity over a range of dilutions, making it difficult to determine the true MIC. This can be an issue with certain drug-bug combinations. Action: Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the positive control well. Ensure a consistent reading time (16-20 hours for non-fastidious organisms).
Precipitation of Compounds	High concentrations of the drug combination may lead to precipitation in the wells. Action: Visually inspect the wells before inoculation. If precipitation is observed, prepare fresh dilutions and ensure the compounds are fully dissolved in the appropriate solvent before adding to the broth.

Issue 3: MIC values for clinical isolates are higher than expected, suggesting resistance.

If QC strains are within range, but clinical isolates show high MICs, it may be due to specific resistance mechanisms.

Potential Cause	Troubleshooting Steps
β -Lactamase-Mediated Resistance	<p>The isolate may produce β-lactamases that are not effectively inhibited by Funobactam, or it may overproduce susceptible β-lactamases to a level that overwhelms the inhibitor. Action: Characterize the β-lactamases produced by the isolate using molecular methods (e.g., PCR, sequencing) to identify the specific enzyme.</p>
Non- β -Lactamase-Mediated Resistance	<p>Resistance may be due to mechanisms other than β-lactamase production. These can include: Porin Loss: Reduced expression of outer membrane porins can limit the entry of imipenem and Funobactam into the bacterial cell. Efflux Pumps: Overexpression of efflux pumps can actively transport the drugs out of the cell before they can reach their targets. Action: Investigate the expression of key porin genes (e.g., OprD in <i>P. aeruginosa</i>) and efflux pump genes (e.g., AcrAB-TolC in Enterobacterales) using techniques like qRT-PCR.</p>

Experimental Protocols

Broth Microdilution MIC Assay for Imipenem/Funobactam

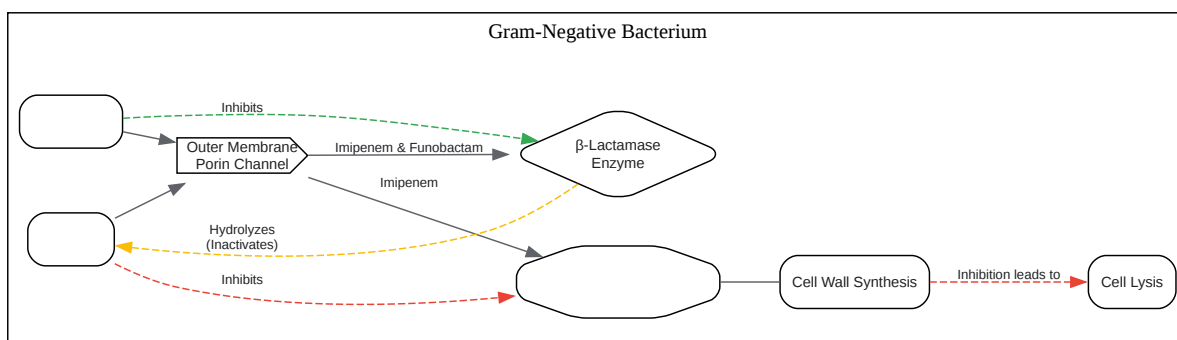
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Media and Reagents:
 - Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. The final pH should be 7.2-7.4.

- Prepare stock solutions of imipenem and **Funobactam** in their recommended solvents at a high concentration (e.g., 1280 mg/L). Sterilize by filtration.
- Create a working solution of **Funobactam** at twice the final desired concentration (16 mg/L) in CAMHB.
- Preparation of the Microdilution Plate:
 - Dispense 50 μ L of the 16 mg/L **Funobactam** working solution into each well of a 96-well microtiter plate (columns 1-11). Column 12 will serve as the growth control and will receive 50 μ L of plain CAMHB.
 - In the first column, add 50 μ L of a starting imipenem solution (e.g., at 4 times the highest desired final concentration).
 - Perform a 2-fold serial dilution of imipenem by transferring 50 μ L from column 1 to column 2, and so on, up to column 10. Discard 50 μ L from column 10. Column 11 will be the **Funobactam**-only control.
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
 - Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the wells (this typically requires a 1:100 dilution of the standardized suspension, followed by the addition of 50 μ L of this diluted inoculum to the 50 μ L of drug solution in the wells).
- Inoculation and Incubation:
 - Add 50 μ L of the standardized inoculum to each well of the microtiter plate.
 - Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading the Results:

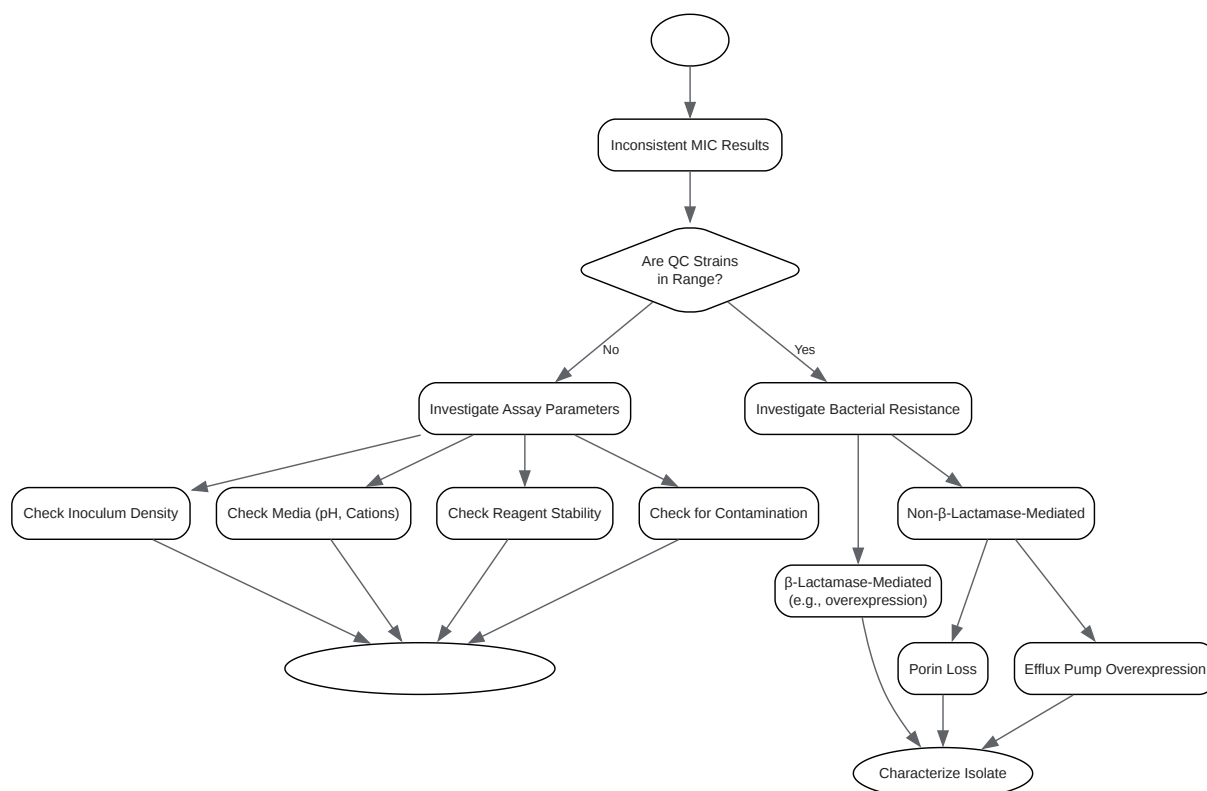
- The MIC is the lowest concentration of imipenem (in the presence of 8 mg/L **Funobactam**) that completely inhibits visible growth.

Visualizations



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Caption: Mechanism of action for the imipenem/**Funobactam** combination.



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Caption: Troubleshooting workflow for inconsistent **Funobactam** MIC results.

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